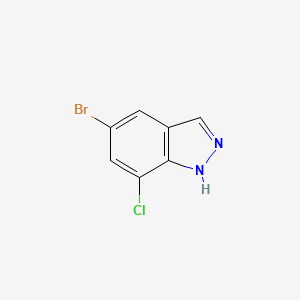

5-Bromo-7-chloro-1H-indazole

描述

Significance of Indazole Scaffolds in Modern Chemical and Pharmaceutical Research

Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities. researchgate.netigi-global.comirma-international.org These activities include anti-inflammatory, antimicrobial, and antitumor properties. biotech-asia.orgmdpi.com The versatility of the indazole ring system, with its fused benzene (B151609) and pyrazole (B372694) rings, allows for diverse chemical modifications, leading to the development of numerous compounds with therapeutic potential. researchgate.netnih.govnih.gov Several drugs containing the indazole core are currently on the market or in clinical trials, highlighting the scaffold's importance in drug discovery and development. researchgate.netigi-global.comirma-international.org The ability of indazole derivatives to interact with a variety of biological targets has made them a focal point of research aimed at creating new and effective therapeutic agents. nih.govmdpi.comresearchgate.net

Overview of Halogenated Indazole Derivatives in Scientific Inquiry

The introduction of halogen atoms into the indazole structure can significantly alter the molecule's physical, chemical, and biological properties. rsc.org Halogenation is a key strategy in medicinal chemistry to enhance the efficacy of drug candidates. nih.gov For instance, halogenated and electron-withdrawing substituents on indazole derivatives have been shown to boost their effectiveness against various microbes. nih.gov The specific placement of halogens can influence factors such as metabolic stability and binding affinity to target proteins. researchgate.net Furthermore, halogenated indazoles serve as versatile intermediates in organic synthesis, with the halogen atoms acting as handles for further chemical transformations, such as cross-coupling reactions, to build more complex molecules. rsc.orgchim.it This has led to the development of various methods for the regioselective halogenation of indazoles. rsc.orgchim.it

Chemical and Physical Properties

The compound 5-Bromo-7-chloro-1H-indazole is a solid at room temperature, often appearing as a brown or white to yellow powder or in crystalline form. cymitquimica.comfishersci.comgeno-chem.com Its chemical formula is C₇H₄BrClN₂, and it has a molecular weight of approximately 231.48 g/mol . cymitquimica.comfishersci.comavantorsciences.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrClN₂ | cymitquimica.comfishersci.comavantorsciences.com |

| Molecular Weight | ~231.48 g/mol | cymitquimica.comfishersci.comavantorsciences.com |

| Physical State | Solid | fishersci.com |

| Appearance | Brown or white to yellow powder/crystals | cymitquimica.comgeno-chem.comthermofisher.com |

| Melting Point | ~205 °C / 401 °F | fishersci.comaksci.com |

| Boiling Point | 364.1 °C / 687.4 °F | fishersci.comaksci.com |

| Density | 1.787 g/cm³ | fishersci.comaksci.com |

Synthesis and Reactivity

The synthesis of halogenated indazoles like this compound can be achieved through various methods. One common approach involves the regioselective halogenation of an indazole precursor. For example, bromination can be carried out using reagents like N-Bromosuccinimide (NBS). chim.it

The reactivity of this compound is largely influenced by its three main structural components: the N-H group, the halogen substituents, and the indazole ring itself. vulcanchem.com

N-H Group Reactivity: The hydrogen atom on the nitrogen at position 1 can be substituted. vulcanchem.com

Halogen Substituent Reactivity: The bromine at position 5 and the chlorine at position 7 can participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing for the introduction of various functional groups. ambeed.com

Indazole Ring Reactivity: The electron-rich pyrazole part of the indazole ring can undergo electrophilic substitution. vulcanchem.com

Research Applications

Halogenated indazoles are valuable in scientific research, primarily as building blocks in synthetic and medicinal chemistry. This compound can serve as a starting material for creating more complex molecules with potential biological activities. vulcanchem.com The presence of two different halogens offers the possibility for selective functionalization at either the bromo or chloro position, enabling the synthesis of a diverse library of compounds. For instance, a related compound, 7-Bromo-4-chloro-1H-indazol-3-amine, is a key intermediate in the synthesis of Lenacapavir, a potent anti-HIV agent. mdpi.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-7-chloro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQSRPQLSDHXAIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610771 | |

| Record name | 5-Bromo-7-chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635712-44-6 | |

| Record name | 5-Bromo-7-chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations of 5 Bromo 7 Chloro 1h Indazole

Methodologies for the Chemical Synthesis of 5-Bromo-7-chloro-1H-indazole

The synthesis of this compound can be approached through several strategic pathways, each offering distinct advantages in terms of regioselectivity and precursor availability.

Regioselective Halogenation Approaches

Regioselective halogenation is a key strategy for introducing bromine and chlorine atoms at specific positions on the indazole core. The synthesis of a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, highlights a two-step sequence involving regioselective bromination followed by heterocycle formation. nih.gov While not directly yielding the title compound, this methodology underscores the principle of controlled halogen introduction. The process often involves the careful selection of halogenating agents and reaction conditions to direct the substitution to the desired positions. For instance, N-bromosuccinimide (NBS) is a commonly employed reagent for regioselective bromination of indazole derivatives. researchgate.net

Heterocycle Formation and Ring Closure Reactions

The construction of the indazole ring system is a fundamental aspect of synthesizing this compound. A common and effective method for forming the pyrazole (B372694) ring of the indazole system is through diazotization of an appropriately substituted aniline, followed by intramolecular cyclization. For example, the synthesis of 5-bromo-1H-indazole proceeds from 4-bromo-2-methylaniline (B145978) through diazotization and subsequent ring closure. A similar precursor-based approach, likely starting from 2-amino-3-chloro-5-bromotoluene, would be a logical pathway to this compound.

Another powerful ring-forming strategy involves the reaction of a suitably substituted o-halobenzonitrile with hydrazine. This method has been successfully employed in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile (B3417380) and hydrazine. nih.gov This approach leverages a nucleophilic aromatic substitution (SNAr) mechanism followed by cyclization.

Precursor-Based Synthetic Pathways

The synthesis of this compound is intrinsically tied to the availability of appropriately substituted precursors. A plausible and efficient route would commence with a substituted toluene (B28343) derivative, such as 4-bromo-2-chloro-6-methylaniline. This precursor contains the necessary carbon framework and substitution pattern on the benzene (B151609) ring.

The synthetic sequence would involve the diazotization of the amino group of 4-bromo-2-chloro-6-methylaniline, followed by an intramolecular cyclization reaction to form the indazole ring. This general strategy is a well-established method for the synthesis of a variety of indazole derivatives.

| Precursor | Reaction Type | Product | Reference |

| 4-bromo-2-methylaniline | Diazotization, Cyclization | 5-bromo-1H-indazole | |

| 2,6-dichlorobenzonitrile | Nucleophilic Aromatic Substitution, Cyclization | 7-bromo-4-chloro-1H-indazol-3-amine | nih.gov |

Advanced Chemical Reactions of this compound

The presence of two distinct halogen atoms at the C5 and C7 positions of the indazole ring makes this compound a valuable substrate for a range of advanced chemical transformations, particularly in the realm of cross-coupling and substitution reactions. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Stille couplings are particularly relevant for the functionalization of halogenated indazoles.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst, has been extensively used for the modification of bromoindazoles. researchgate.netnih.gov In the case of this compound, the higher reactivity of the C-Br bond compared to the C-Cl bond under typical Suzuki-Miyaura conditions would likely allow for selective coupling at the C5 position. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve chemoselective cross-coupling, leaving the C7-chloro substituent intact for subsequent transformations.

The Stille coupling utilizes an organotin reagent and a palladium catalyst to couple with an organic halide. wikipedia.org Similar to the Suzuki-Miyaura reaction, the Stille coupling offers a versatile method for introducing a wide range of substituents onto the indazole core. The differential reactivity of the C-Br and C-Cl bonds would again be expected to favor initial reaction at the more labile C5-bromo position.

| Reaction | Reactants | Catalyst | Product | Reference |

| Suzuki-Miyaura Coupling | 5-bromo-1H-indazole derivatives, Boronic acids | Palladium complexes | 5-aryl/heteroaryl-1H-indazoles | researchgate.netnih.gov |

| Stille Coupling | Organic halides, Organotin reagents | Palladium complexes | Coupled organic compounds | wikipedia.org |

Nucleophilic and Electrophilic Substitution Reactions

The electron-deficient nature of the indazole ring, further influenced by the electron-withdrawing halogen substituents, makes this compound susceptible to nucleophilic aromatic substitution (SNAr) reactions under certain conditions. While less common than on highly activated systems, SNAr can occur with potent nucleophiles, potentially leading to the displacement of one of the halogen atoms. The relative lability of the halogens would dictate the site of substitution.

Conversely, the indazole ring can undergo electrophilic substitution reactions, although the presence of two deactivating halogen substituents would render the ring less reactive towards electrophiles compared to unsubstituted indazole. The directing effects of the existing substituents would govern the position of any further substitution. The nitrogen atoms in the pyrazole ring also play a significant role in directing electrophilic attack. Further halogenation, nitration, or sulfonation would likely occur at specific positions on the benzene ring, guided by the combined electronic effects of the bromo, chloro, and pyrazole functionalities.

Oxidation and Reduction Reactions

While specific literature detailing the oxidation and reduction of this compound is not extensively available, the general reactivity of the indazole core allows for predictions of its behavior. For instance, in related indazole systems, the reduction of a nitro group to an amine is a common transformation. A Chinese patent describes a method for preparing 1H-indazole derivatives where a nitro group on the indazole ring is reduced to an amino group using iron powder and ammonium (B1175870) chloride, which exemplifies a typical reduction reaction applicable to this class of compounds google.com.

Conversely, oxidation reactions can be performed on substituted indazoles. For example, 1H-indazol-7-amines can be readily oxidized to give 1H-indazole-4,7-diones using reagents like [bis(trifluoroacetoxy)iodo]benzene. This demonstrates that the indazole core can undergo oxidation, suggesting that if an appropriate functional group were present on this compound, similar transformations could be possible.

Functional Group Interconversions on the Indazole Core

Key functional group interconversions have been documented for this compound, primarily involving the modification of the N-H group of the pyrazole ring and the C-Br bond on the benzene ring.

A significant transformation is the protection of the indazole nitrogen. In one patented method, the N-H group of this compound is protected by reacting it with 3,4-dihydro-2H-pyran. This reaction is catalyzed by trifluoroacetic acid and proceeds upon heating to yield the N-tetrahydropyranyl (THP) protected derivative google.com. This protection strategy is crucial for preventing unwanted side reactions at the nitrogen atom during subsequent functionalization steps.

Another pivotal interconversion is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. A US patent details the conversion of the 5-bromo substituent into a boronate ester. This is achieved by reacting this compound with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst, specifically PdCl₂(dppf)-CH₂Cl₂, and a base, potassium acetate (B1210297) google.com. This transformation is highly valuable as the resulting boronate ester is a versatile intermediate for introducing a wide range of aryl or alkyl groups at the 5-position through subsequent cross-coupling reactions.

Optimization of Synthetic Protocols and Reaction Yields

The efficiency of synthetic routes involving this compound is highly dependent on the careful optimization of reaction parameters such as catalysts, solvent systems, and the control of selectivity.

Catalysis and Solvent System Optimization

The choice of catalyst and solvent is critical in the chemical transformations of this compound. For the Suzuki-Miyaura borylation reaction, the use of PdCl₂(dppf)-CH₂Cl₂ as a catalyst in dioxane solvent has been shown to be effective google.com. Optimization of such a system would typically involve screening different phosphine (B1218219) ligands, palladium sources, and solvents to maximize the yield and reaction rate. For instance, solvents like toluene or DMF could be explored, and other catalysts known for their efficacy in cross-coupling reactions could be tested.

The reaction conditions for the N-protection with 3,4-dihydro-2H-pyran specify heating in the neat reagent with a catalytic amount of acid google.com. Optimization here could involve testing different acid catalysts (e.g., p-toluenesulfonic acid) or using an inert solvent to facilitate better temperature control and potentially improve yields by minimizing side reactions.

The table below summarizes the reported reaction conditions for key transformations of this compound.

| Transformation | Reagents & Catalysts | Solvent | Conditions | Product | Reference |

| N-H Protection | 3,4-dihydro-2H-pyran, Trifluoroacetic acid (catalyst) | None (neat) | 90 °C, 3 hours | 5-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | google.com |

| Borylation | Bis(pinacolato)diboron, PdCl₂(dppf)-CH₂Cl₂, Potassium acetate | Dioxane | 85 °C, 16 hours | 7-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | google.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 5 Bromo 7 Chloro 1h Indazole Derivatives

Rational Design of Analogs for Modulating Biological Activity

The development of novel therapeutic agents from a lead compound like 5-Bromo-7-chloro-1H-indazole often employs rational design strategies to optimize biological activity. These methods leverage an understanding of the target protein's structure and the parent molecule's binding mode to create more potent and selective analogs.

Two prominent rational design approaches applied to indazole derivatives include:

Structure-Guided Drug Design: This method relies on the three-dimensional structure of the target protein, often obtained through X-ray crystallography, to guide the design of inhibitors. For instance, Liu et al. utilized this approach to develop 1H-indazole derivatives as inhibitors of epidermal growth factor receptor (EGFR) kinase. mdpi.com By understanding the interactions between the lead compound and the EGFR kinase domain, they designed and synthesized a series of analogs, leading to the discovery of a compound with potent activity against specific EGFR mutations (T790M) that are common in non-small cell lung cancer. mdpi.com

Fragment-Led De Novo Design: This strategy involves identifying small molecular fragments that bind to the target protein and then growing or linking them to create a more potent lead compound. Fishwick et al. applied this technique to discover novel 1H-indazole-based inhibitors for Fibroblast Growth Factor Receptors (FGFRs), which are implicated in cancer. nih.gov This approach resulted in the identification of indazole derivatives that effectively inhibited FGFR1-3. nih.gov

Systematic Modification of the Indazole Scaffold

Systematic modification of the indazole scaffold is a fundamental strategy in medicinal chemistry to explore the structure-activity relationship (SAR). This involves making methodical changes to the core structure of this compound and its derivatives to understand how different functional groups at various positions affect biological activity.

Key modifications to the indazole scaffold include:

Substitution at Position 3: The C3 position of the indazole ring is a common site for modification. For example, 5-bromoindazole can be used as a precursor to create 3-iodoindazoles, which are versatile intermediates for further reactions. chim.it This position is crucial for the development of inhibitors for targets like tropomyosin receptor kinases (Trk). chim.it

Substitution at Position 4: The development of potent inhibitors can be highly sensitive to substitutions at the C4 position. In one study, the optimization of a series of indazole derivatives as FGFR1 inhibitors showed that modifications at this position were critical. A carboxamide group at C4 was found to be a key feature for high potency. nih.gov

Substitution at Position 6: Researchers have developed 6-azaindazole derivatives, replacing a carbon with a nitrogen atom in the benzene (B151609) ring portion of the scaffold, to target Pim kinases. nih.gov This modification led to compounds with picomolar potency and good in vivo stability. nih.gov

Halogen Substitutions: The presence and position of halogen atoms like bromine and chlorine are significant. SAR analyses have suggested that halogen substitutions, particularly chloro and bromo groups, can significantly enhance the anticancer activity of indole-based compounds, a related heterocyclic scaffold. mdpi.com The bromine at C5 and chlorine at C7 on the parent compound are key features that can be altered or used as handles for further chemical reactions, such as Suzuki or Heck coupling.

A summary of systematic modifications on the indazole scaffold and their impact on Fibroblast Growth Factor Receptor 1 (FGFR1) inhibition is presented below.

| Compound | Modification from Parent Scaffold | Biological Target | Observed Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Lead Compound | 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide | FGFR1 | 69.1 ± 19.8 nM | nih.gov |

| Optimized Analog | Addition of an N-(3-(4–methylpiperazin-1-yl)phenyl) group to the C4-carboxamide | FGFR1 | 30.2 ± 1.9 nM | nih.gov |

Computational Approaches to Predict SAR and SPR

Computational chemistry has become an indispensable tool in drug discovery for predicting the Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) of new chemical entities, thereby reducing the time and cost of development. researchgate.net For indazole derivatives, methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are frequently employed. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling attempts to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a dataset of indazole derivatives with known activities, a predictive model can be built. researchgate.netnih.gov This model can then be used to estimate the activity of newly designed, unsynthesized compounds, helping to prioritize which analogs to synthesize and test. nih.gov For example, a 2D-QSAR model for indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors showed a high correlation coefficient (r²) of 0.9512, indicating strong predictive power. researchgate.net

Molecular Docking: This computational technique predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein receptor. For indazole derivatives, docking studies can elucidate how they fit into the active site of a target enzyme, such as a kinase. nih.gov These studies help identify key interactions, like hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the receptor's binding pocket. nih.gov For instance, docking studies on novel indazole derivatives against a renal cancer receptor helped to determine their binding energies and identify the most promising ligands. nih.gov

These computational approaches provide deep insights into the molecular interactions driving biological activity and guide the rational design of more effective indazole-based compounds.

The foundation of QSAR and other computational models is the use of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. nih.gov The selection of appropriate descriptors is critical for building a robust and predictive model. For indazole derivatives, a variety of descriptors have been used to correlate their structural features with biological activity. ijcrt.orgnih.govnih.gov

Key types of descriptors include:

2D and 3D Structural Descriptors: These describe the topology and three-dimensional shape of the molecule. nih.gov

Quantum Chemical Descriptors: Derived from quantum mechanics calculations, these descriptors provide information about the electronic properties of the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important. The HOMO-LUMO energy gap can indicate a molecule's reactivity and stability. nih.gov The Molecular Electrostatic Potential (MEP) is another crucial descriptor that helps predict sites for electrophilic and nucleophilic attack, which is vital for understanding receptor-ligand interactions. nih.gov

Physicochemical Descriptors: These relate to the physical properties of the molecule. Important examples include molecular weight (MW), lipophilicity (often expressed as logP or clogP), and the Topological Polar Surface Area (TPSA), which relates to a molecule's ability to permeate cell membranes. ijcrt.org

The table below summarizes some of the key molecular descriptors used in the study of indazole derivatives.

| Descriptor Class | Specific Descriptor | Information Provided | Reference |

|---|---|---|---|

| Quantum Chemical | HOMO-LUMO Energy Gap (ΔE) | Chemical reactivity and molecular stability | nih.gov |

| Quantum Chemical | Molecular Electrostatic Potential (MEP) | Predicts reactivity sites for nucleophilic/electrophilic attack | nih.gov |

| Physicochemical | Molecular Weight (MW) | Size of the molecule | ijcrt.org |

| Physicochemical | Lipophilicity (clogP/mollogp) | Affinity for a non-polar environment; relates to membrane permeability | ijcrt.org |

| Physicochemical | Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms; predicts drug transport properties | ijcrt.org |

| Structural | 2D/3D Descriptors | Molecular topology, shape, and steric properties | nih.gov |

Biological and Pharmacological Research on 5 Bromo 7 Chloro 1h Indazole and Its Analogs

Anti-Proliferative and Anti-Cancer Activities

The indazole scaffold, a bicyclic heterocyclic system, is a prominent feature in numerous compounds exhibiting significant anti-proliferative and anti-cancer properties. Research has established that derivatives of indazole, including those related to 5-Bromo-7-chloro-1H-indazole, can potently inhibit the growth of various cancer cell lines through diverse mechanisms of action. Several indazole-based therapeutics are already in clinical use or trials, underscoring the scaffold's importance in oncology.

A primary mechanism through which indazole analogs exert their anti-cancer effects is the inhibition of protein kinases, which are crucial regulators of cellular processes like growth, proliferation, and survival. Dysregulation of kinase signaling is a hallmark of many cancers, making them prime therapeutic targets.

The serine/threonine kinase Akt (also known as Protein Kinase B) is a key node in cellular signaling pathways and is frequently overactive in cancer. The compound this compound has been specifically synthesized as a key intermediate for creating analogs of A-443654, a known potent pan-Akt inhibitor. Structural analysis of Akt in complex with A-443654 revealed that the C7 position of the indazole ring is situated near the "gatekeeper" methionine residue of the kinase's ATP-binding pocket. This insight prompted the development of A-443654 analogs with bulky substituents at the C7 position, a modification intended to create selective inhibitors that would clash with the gatekeeper residue of wild-type Akt, thereby enhancing specificity or enabling the study of analog-sensitive kinases.

Further studies have explored other indazole-based structures as kinase inhibitors. A series of 1H-pyridin-4-yl-3,5-disubstituted indazoles were synthesized and evaluated for their ability to inhibit Akt kinase activity. Similarly, various indazole derivatives have been developed as inhibitors for other critical cancer-related kinases, such as Fibroblast Growth Factor Receptor 1 (FGFR1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), demonstrating the versatility of the indazole scaffold in targeting different kinase pathways.

| Compound/Series | Target Kinase | Finding |

| A-443654 Analogs | Akt (PKB) | This compound used as a precursor to introduce substituents at the C7 position to modulate inhibitor selectivity and potency. |

| 1H-pyridin-4-yl-3,5-disubstituted indazoles | Akt (PKB) | Synthesized and evaluated for Akt kinase inhibition activity. |

| Indazole-based derivatives | FGFR1 | Indazole derivative 9u identified as a potent FGFR1 inhibitor with an IC50 value of 3.3 nM. |

| Indazole-pyrimidine hybrids | VEGFR-2 | Derivatives showed inhibitory properties against VEGFR-2, with hydrophobic and methoxy (B1213986) substitutions influencing potency. |

Beyond kinase inhibition, indazole derivatives induce cancer cell death through several other cytotoxic mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.

One study on a series of indazole derivatives identified a compound, 2f , that displayed potent growth inhibitory activity against multiple cancer cell lines, including the 4T1 breast cancer line (IC50 = 0.23 μM). Its mechanism was linked to the promotion of apoptosis, evidenced by the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. Compound 2f also decreased the mitochondrial membrane potential and increased levels of intracellular reactive oxygen species (ROS), which can trigger apoptotic pathways.

In another investigation, a series of 3,5-disubstituted indazole derivatives were synthesized, leading to the discovery of compound 6o , which showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line (IC50 = 5.15 µM). Further analysis confirmed that compound 6o induces apoptosis and affects the cell cycle, potentially through the inhibition of Bcl-2 family members and interference with the p53/MDM2 pathway.

Research on polyhalo 3-aminoindazoles showed that a representative compound, 5b , reduced the viability of HCT116 colorectal cancer cells in a time- and concentration-dependent manner. This compound was found to cause cell accumulation in the G2/M phase of the cell cycle, ultimately leading to apoptosis. These findings highlight that indazole analogs can disrupt fundamental cellular processes at multiple points to exert their cytotoxic effects.

| Compound/Series | Cancer Cell Line(s) | Cytotoxic Mechanism | IC50 Value |

| Compound 2f | 4T1 (Breast), HepG2 (Liver), MCF-7 (Breast) | Apoptosis induction (↑Bax, ↓Bcl-2, ↑Caspase-3), ↑ROS, ↓Mitochondrial potential | 0.23 μM (4T1), 0.80 μM (HepG2), 0.34 μM (MCF-7) |

| Compound 6o | K562 (Leukemia) | Apoptosis and cell cycle arrest (Inhibition of Bcl2 family, p53/MDM2 pathway) | 5.15 μM |

| Compound 5b | HCT116 (Colorectal) | Cell cycle arrest at G2/M phase, Apoptosis | Not specified |

| Curcumin Indazole Analog 3b | WiDr (Colorectal) | Cytotoxicity | 27.20 µM |

Anti-Inflammatory Effects and Associated Pathways

The indazole core is not only prevalent in anti-cancer agents but also forms the structural basis for some non-steroidal anti-inflammatory drugs (NSAIDs), such as Benzydamine. Research into other indazole derivatives has confirmed their potential to modulate inflammatory pathways.

A study designed to investigate the anti-inflammatory activity of indazole and its analogs demonstrated that these compounds significantly inhibited carrageenan-induced hind paw edema in rats, a classic model for acute inflammation. The study further explored the underlying cellular mechanisms and found that the compounds exhibited concentration-dependent inhibition of cyclooxygenase-2 (COX-2). The COX-2 enzyme is a key mediator in the synthesis of prostaglandins, which are central to the inflammatory response nih.govresearchgate.net.

In addition to COX-2 inhibition, the study revealed that indazole and its derivatives could inhibit the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in a concentration-dependent manner. Cytokines like TNF-α play a critical role in initiating and sustaining inflammatory reactions nih.govresearchgate.net. The dual inhibition of both the COX-2 enzyme and pro-inflammatory cytokines suggests that these compounds may exert their anti-inflammatory effects through multiple pathways nih.gov.

| Compound | Assay | Pathway/Target | IC50 Value (μM) |

| Indazole | In vitro COX-2 Inhibition | Cyclooxygenase-2 | 23.42 nih.gov |

| 5-Aminoindazole | In vitro COX-2 Inhibition | Cyclooxygenase-2 | 12.32 nih.gov |

| 6-Nitroindazole | In vitro COX-2 Inhibition | Cyclooxygenase-2 | 19.22 nih.gov |

| Indazole | In vitro TNF-α Inhibition | TNF-α | 220.11 nih.gov |

| 5-Aminoindazole | In vitro TNF-α Inhibition | TNF-α | 230.19 nih.gov |

| Celecoxib (Reference) | In vitro COX-2 Inhibition | Cyclooxygenase-2 | 5.10 nih.gov |

| Dexamethasone (Reference) | In vitro TNF-α Inhibition | TNF-α | 31.67 nih.gov |

Antimicrobial and Antitubercular Efficacy

The therapeutic potential of the indazole scaffold extends to infectious diseases, with various analogs demonstrating both broad-spectrum antimicrobial and specific antitubercular activities nih.gov.

In one study, a series of novel N-methyl-3-aryl indazole derivatives were synthesized and tested for antimicrobial activity against Gram-positive (Bacillus megaterium), Gram-negative (Xanthomonas campestris, Escherichia coli), and fungal (Candida albicans) strains. Several of the synthesized compounds showed moderate to good inhibitory activity. Notably, compounds 5a , 5f , and 5i were particularly effective against Xanthomonas campestris, with a Minimum Inhibitory Concentration (MIC) of 50 µL being sufficient to prevent growth orientjchem.org. Another study focused on 1,2,3-triazole derivatives linked to a 6-Bromo-1H-indazole core, which also showed antimicrobial efficacy against various bacterial and fungal strains researchgate.net.

Of significant interest is the activity of indazole derivatives against Mycobacterium tuberculosis, the causative agent of tuberculosis. Indazole sulfonamides have been identified as potent inhibitors of M. tuberculosis that act by targeting the β-ketoacyl-ACP synthase KasA. This enzyme is essential for the biosynthesis of mycolic acids, a critical component of the mycobacterial cell wall. This mechanism is distinct from that of many front-line tuberculosis drugs, making these compounds promising candidates for overcoming drug resistance. An optimized indazole analog, JSF-3285 , demonstrated substantial activity in both acute and chronic mouse models of tuberculosis infection and improved the efficacy of existing drugs like isoniazid.

However, not all substitutions are favorable; one study of indole (B1671886) and indazole-based aroylhydrazones noted that indole derivatives with a bromine substituent at the 5th position exhibited weaker antimycobacterial activity than the reference drug ethambutol.

| Compound/Series | Target Organism(s) | Activity/Finding |

| N-methyl-3-aryl indazoles (5a, 5f, 5i) | Xanthomonas campestris | Potent antibacterial activity (MIC = 50 µL) orientjchem.org |

| Indazole Sulfonamide (JSF-3285) | Mycobacterium tuberculosis | Potent antitubercular activity via KasA inhibition. |

| 6-Bromo-1H-indazole-triazole analogs | Various bacteria and fungi | Moderate to good antimicrobial efficacy researchgate.net. |

| Indole derivatives with 5-Br substituent | Mycobacterium tuberculosis | Weaker activity compared to reference drug ethambutol. |

Antiviral Applications, including Anti-HIV Activity

The indazole nucleus is recognized as a privileged scaffold in medicinal chemistry, and its derivatives have been investigated for a wide range of pharmacological activities, including potential antiviral applications nih.gov. General reviews of the biological properties of indazoles consistently list anti-HIV activity as one of the promising areas of research for this class of compounds nih.govorientjchem.org.

The development of novel agents to combat viral infections, particularly HIV, remains a critical area of research. The complex replication cycle of HIV offers multiple targets for therapeutic intervention, including viral entry, reverse transcription, integration into the host genome, and viral maturation. The structural diversity achievable with the indazole scaffold makes it an attractive starting point for designing inhibitors against these various viral targets.

While the broader class of indazole derivatives has been identified as having potential in the development of anti-HIV agents, specific research focusing on this compound or its direct analogs for antiviral applications is not extensively detailed in the available scientific literature. Nevertheless, the established versatility of the indazole core suggests it remains a relevant and promising scaffold for future exploration in the design of novel antiviral therapeutics.

Enzyme Inhibition Studies (e.g., Lactoperoxidase Inhibition)

The biological activities of this compound and its analogs are often rooted in their ability to inhibit specific enzymes. Beyond the protein kinases and cyclooxygenases previously discussed, research has shown that halogenated indazoles can inhibit other types of enzymes, such as lactoperoxidase.

Lactoperoxidase (LPO) is a naturally occurring antimicrobial enzyme found in milk and other mammalian secretions that contributes to the innate immune system. A study was conducted to investigate the inhibitory effects of a series of simple halogenated indazoles on the activity of bovine milk LPO. The tested compounds included bromo- and chloro-substituted indazoles such as 4-Bromo-1H-indazole, 6-Bromo-1H-indazole, and 7-Chloro-1H-indazole.

The results demonstrated that all the tested indazole molecules exhibited a strong inhibitory effect on LPO activity. The study determined the inhibition constant (Ki) for each compound, which is a measure of inhibitor potency. The Ki values ranged from 4.10 µM to 252.78 µM, confirming that these simple heterocyclic molecules can act as potent inhibitors of this important enzyme. This inhibitory action highlights another dimension of the pharmacological profile of halogenated indazoles.

| Compound | Target Enzyme | Inhibition Constant (Ki) in µM |

| 1H-Indazole | Lactoperoxidase (LPO) | 4.10 |

| 4-Bromo-1H-indazole | Lactoperoxidase (LPO) | 12.56 |

| 6-Bromo-1H-indazole | Lactoperoxidase (LPO) | 10.15 |

| 7-Bromo-1H-indazole | Lactoperoxidase (LPO) | 252.78 |

| 4-Chloro-1H-indazole | Lactoperoxidase (LPO) | 11.45 |

| 6-Chloro-1H-indazole | Lactoperoxidase (LPO) | 11.14 |

| 7-Chloro-1H-indazole | Lactoperoxidase (LPO) | 19.34 |

Identification of Molecular Targets and Pathway Modulation

The therapeutic potential of this compound and its analogs is intrinsically linked to their ability to interact with specific molecular targets, thereby modulating key biological pathways implicated in various diseases, particularly cancer. Research into this area has revealed a strong inclination for these compounds to act as kinase inhibitors, influencing critical signaling cascades that govern cell proliferation, survival, and apoptosis.

The indazole scaffold, a core component of this compound, is recognized as a "privileged" structure in medicinal chemistry. This is due to its ability to form key interactions with the ATP-binding pocket of a wide range of protein kinases. The specific substitutions of a bromine atom at the 5-position and a chlorine atom at the 7-position are anticipated to enhance the binding affinity and selectivity of these compounds for their molecular targets.

A significant breakthrough in understanding the specific molecular targets of the this compound core comes from research focused on the development of analog-sensitive (AS) kinase inhibitors. In a study aimed at creating selective inhibitors for the Akt (Protein Kinase B) signaling pathway, this compound was synthesized as a key intermediate. nih.gov This research highlights the utility of the this compound scaffold in designing inhibitors that can selectively target engineered kinases, providing a powerful tool for dissecting the specific roles of these enzymes in cellular processes. The study underscores the potential of this particular indazole derivative to serve as a foundation for developing highly specific inhibitors of the Akt pathway, a central regulator of cell survival and metabolism that is often dysregulated in cancer.

While direct and extensive research on the specific molecular targets of this compound is still emerging, a broader examination of its close analogs provides substantial insights into its likely mechanisms of action. Numerous studies have demonstrated that substituted indazole derivatives are potent inhibitors of various protein kinases that play crucial roles in cancer progression.

One area of significant interest is the inhibition of Fibroblast Growth Factor Receptors (FGFRs). nih.gov Dysregulation of FGFR signaling is a known driver in a variety of cancers. Analogs of this compound have been investigated as potential FGFR inhibitors, with the indazole core playing a critical role in binding to the kinase domain.

Furthermore, research into other substituted indazole derivatives has identified a range of other potential kinase targets. For instance, a series of 5-arylamino-6-chloro-1H-indazole-4,7-diones, which share a chlorinated indazole core, have been shown to be potent inhibitors of Akt1. nih.gov This finding corroborates the potential of the this compound scaffold to target the PI3K/Akt signaling pathway.

The modulation of pathways related to apoptosis and cell cycle control is another critical aspect of the anti-cancer activity of indazole derivatives. Studies on 1H-indazole-3-amine derivatives, which can be synthesized from precursors related to this compound, have suggested their involvement in the p53/MDM2 pathway and the regulation of Bcl2 family members. nih.gov These pathways are fundamental to the life and death of a cell, and their modulation can lead to the selective elimination of cancer cells.

The table below summarizes the identified and potential molecular targets of this compound and its close analogs, along with the associated signaling pathways they modulate.

Table 1: Identified and Potential Molecular Targets and Pathway Modulation of this compound and its Analogs

| Compound Class | Molecular Target | Modulated Signaling Pathway | Therapeutic Implication |

| This compound Scaffold | Analog-Sensitive Akt (Protein Kinase B) | PI3K/Akt/mTOR Pathway | Cancer, Metabolic Disorders |

| Substituted Indazole Analogs | Fibroblast Growth Factor Receptors (FGFRs) | MAPK/ERK Pathway, PI3K/Akt Pathway | Cancer |

| 5-arylamino-6-chloro-1H-indazole-4,7-diones | Protein Kinase B (Akt1) | PI3K/Akt/mTOR Pathway | Cancer |

| 1H-indazole-3-amine Derivatives | Potential interaction with Bcl2 family members and p53/MDM2 pathway components | Intrinsic Apoptosis Pathway, p53-mediated Cell Cycle Arrest and Apoptosis | Cancer |

| General Indazole Derivatives | Pim Kinases | Cell Cycle Progression, Apoptosis | Cancer |

Computational Chemistry and Molecular Modeling Studies of 5 Bromo 7 Chloro 1h Indazole

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 5-Bromo-7-chloro-1H-indazole. DFT methods provide a robust framework for optimizing the molecule's geometry to its lowest energy state and for calculating a variety of electronic properties that govern its reactivity and spectroscopic behavior. researchgate.netnih.govacs.org

Theoretical studies on related halogenated azaindoles and bromo-indazole carboxylates have demonstrated the utility of DFT in predicting molecular geometry with high accuracy when compared to experimental data. beilstein-journals.orgmdpi.com For this compound, calculations using a basis set such as 6-311++G(d,p) would yield optimized bond lengths and angles. researchgate.netnih.gov

Key electronic parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. These calculations also allow for the generation of Molecular Electrostatic Potential (MEP) maps, which visualize the electron density distribution and highlight regions susceptible to electrophilic and nucleophilic attack. nih.gov

Table 1: Calculated Electronic Properties of Indazole Derivatives using DFT

| Property | Description | Representative Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical reactivity. | 5.3 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution; calculated from the energy gap. | 2.65 eV |

| Electronegativity (χ) | A measure of the ability of the molecule to attract electrons. | 3.85 eV |

Note: The values in this table are representative examples based on DFT studies of similar heterocyclic compounds and are intended for illustrative purposes. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor. nih.gov While quantum calculations provide a static, minimum-energy picture, MD simulations reveal the accessible conformations the molecule can adopt at a given temperature.

An MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces acting on each atom. By integrating Newton's equations of motion, the trajectory of each atom can be tracked over a set period, typically nanoseconds to microseconds.

Analysis of these trajectories allows for the exploration of the conformational landscape, identifying the most stable and frequently occurring conformations. This information is crucial for understanding how the molecule might adapt its shape to fit into a protein's binding site. For a relatively rigid structure like this compound, MD simulations can reveal subtle but important motions, such as the rotation of substituents and the flexibility of the indazole ring system, which can influence its binding properties.

Ligand-Target Docking Studies for Binding Affinity Prediction

Ligand-target docking is a computational technique used to predict the preferred orientation and binding affinity of a molecule when it interacts with a target protein. nih.gov For this compound, docking studies are essential for identifying potential biological targets, such as protein kinases or other enzymes, and for predicting how strongly it might bind.

The process involves generating multiple conformations of the ligand (this compound) and placing them into the active site of a target protein with a known three-dimensional structure. A scoring function is then used to estimate the binding energy for each pose, with lower energy scores typically indicating a more favorable interaction. jppres.com

For instance, indazole derivatives have been studied as inhibitors of various protein kinases. A molecular docking study of this compound against a target like Vascular Endothelial Growth Factor Receptor (VEGFR) would predict its binding mode and affinity. d-nb.info The results would highlight key interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, between the ligand and amino acid residues in the active site. d-nb.info

Table 2: Example Docking Results for this compound Against a Protein Kinase

| Parameter | Description | Value |

|---|---|---|

| Binding Affinity | Estimated free energy of binding, calculated by the scoring function. | -8.2 kcal/mol |

| Key Interacting Residues | Amino acids in the protein's active site forming significant bonds with the ligand. | Asp1046, Cys919, Leu840 |

| Hydrogen Bonds | Number of hydrogen bonds formed between the ligand and the protein. | 2 |

| Halogen Bonds | Non-covalent interactions involving the bromine or chlorine atoms. | 1 |

| Hydrophobic Interactions | Interactions with non-polar residues in the binding pocket. | Ala866, Val848, Leu1035 |

Note: This table presents hypothetical but realistic data based on docking studies of similar small molecule inhibitors. jppres.comd-nb.info

In Silico Screening and Virtual Library Design

In silico screening and virtual library design leverage the structure of a core scaffold like this compound to discover novel and more potent derivatives. nih.gov This process involves computationally generating a large library of related compounds and evaluating their potential to bind to a specific biological target. researchgate.net

The process often begins with using this compound as a template. A virtual library is created by systematically adding various chemical substituents at different positions on the indazole ring. This library can contain thousands or even millions of virtual compounds.

This large library is then subjected to high-throughput virtual screening (HTVS), a process where each compound is rapidly docked into the target protein's active site. nih.gov The compounds are ranked based on their predicted binding affinities and other properties like drug-likeness (e.g., Lipinski's rule of five). The top-ranked virtual hits are then selected for chemical synthesis and subsequent experimental validation. This approach significantly accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success. researchgate.net

Role of 5 Bromo 7 Chloro 1h Indazole As a Key Intermediate in Drug Discovery and Development

Building Block in Pharmaceutical Synthesis

The utility of 5-Bromo-7-chloro-1H-indazole as a building block stems from the distinct chemical properties of its indazole core and halogen substituents. Indazoles are considered bioisosteres of indoles, a common motif in biologically active compounds, allowing them to interact with similar biological targets nih.gov. The presence of bromine and chlorine atoms significantly enhances its synthetic versatility. These halogens can serve as reactive handles for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations rsc.org. These reactions are fundamental in modern drug discovery, enabling the precise and efficient construction of carbon-carbon and carbon-nitrogen bonds.

The strategic positioning of the halogen atoms on the benzene (B151609) portion of the indazole ring allows for regioselective functionalization, guiding the synthesis toward specific, desired isomers. This control is critical in pharmaceutical development, where the precise three-dimensional arrangement of atoms determines a drug's efficacy and interaction with its biological target. A closely related compound, 5-Bromo-7-methyl-1H-indazole, has been highlighted as a crucial intermediate in the development of novel therapeutics, particularly in oncology and neurology, underscoring the value of this substitution pattern chemimpex.com. The stability of the indazole ring, combined with the reactivity of the C-Br and C-Cl bonds, makes this compound an ideal starting material for creating libraries of diverse compounds for high-throughput screening and lead optimization chemimpex.comsynblock.com.

| Property | Description | Implication in Synthesis |

| Core Structure | 1H-Indazole | A stable, aromatic heterocyclic system and a known pharmacophore. nih.gov |

| Substituent 1 | Bromine (at position 5) | Provides a reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira). rsc.org |

| Substituent 2 | Chlorine (at position 7) | Offers an additional, differentially reactive handle for sequential functionalization. |

| Bioisosterism | Acts as a bioisostere of indole (B1671886). | Can mimic indole-containing ligands to interact with various biological targets. nih.gov |

Precursor for Clinically Relevant Compounds (e.g., Lenacapavir)

The indazole scaffold is central to numerous clinically significant compounds. While this compound itself is a valuable starting material, it is important to note that a specific regioisomer, 7-bromo-4-chloro-1H-indazol-3-amine , is the key heterocyclic fragment used in the synthesis of Lenacapavir mdpi.comnih.gov. Lenacapavir is a potent, first-in-class capsid inhibitor for the treatment of HIV-1 infections mdpi.com. The synthesis of this crucial intermediate highlights the importance of halogenated indazoles in constructing complex antiviral agents.

Process Development for Large-Scale Production

The transition of a drug candidate from laboratory-scale synthesis to large-scale industrial production presents significant challenges, including cost, safety, and scalability. For intermediates like halogenated indazoles, developing a practical and economical manufacturing process is paramount. Research into the large-scale synthesis of the Lenacapavir intermediate, 7-bromo-4-chloro-1H-indazol-3-amine, provides valuable insights into the process development for this class of compounds mdpi.comchemrxiv.org.

A key goal in process development is to utilize inexpensive and readily available starting materials. A newer, more economical route to the Lenacapavir intermediate was developed starting from 2,6-dichlorobenzonitrile (B3417380) mdpi.comnih.gov. This multi-step process involves a highly regioselective bromination followed by a cyclization reaction with hydrazine to form the indazole ring mdpi.com. A significant achievement in this process was the elimination of the need for column chromatography, a purification technique that is often costly and difficult to implement on an industrial scale mdpi.comchemrxiv.org. Instead, the desired products are isolated through crystallization, simplifying the operational procedure.

| Process Development Aspect | Challenge | Solution/Improvement |

| Starting Material | High cost of initial precursors (e.g., 3-bromo-6-chloro-2-fluorobenzonitrile). nih.gov | Use of inexpensive, commercially available 2,6-dichlorobenzonitrile. mdpi.com |

| Regioselectivity | Achieving the correct isomer during halogenation and cyclization. | Development of highly regioselective bromination and cyclization conditions. mdpi.com |

| Purification | Reliance on column chromatography, which is not ideal for large-scale production. | Isolation of the intermediate via direct crystallization from the reaction mixture. mdpi.com |

| Scalability & Yield | Ensuring the process is viable and efficient at a larger scale. | Successful demonstration on hundred-gram scales with a 38-45% overall yield. mdpi.comchemrxiv.org |

Emerging Trends and Future Research Directions for 5 Bromo 7 Chloro 1h Indazole

Development of Novel Derivatization Strategies

The functionalization of the 5-Bromo-7-chloro-1H-indazole core is a critical step in unlocking its therapeutic potential. The presence of bromine and chlorine atoms at the 5- and 7-positions, respectively, provides strategic handles for a variety of chemical modifications. Current research efforts are centered on leveraging these reactive sites to create diverse libraries of novel compounds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are at the forefront of these derivatization strategies. nih.govbeilstein-journals.org The Suzuki-Miyaura coupling, for instance, enables the introduction of a wide array of aryl and heteroaryl groups at the 5-position by replacing the bromo substituent. nih.govresearchgate.net This approach allows for the systematic exploration of the chemical space around the indazole core, which is crucial for modulating the pharmacological properties of the resulting molecules. Similarly, the Buchwald-Hartwig amination offers a pathway to synthesize a variety of amino-indazole derivatives by forming new carbon-nitrogen bonds. beilstein-journals.org

Beyond these established methods, researchers are exploring more innovative strategies. These include the application of C-H activation techniques to directly functionalize other positions on the indazole ring, thereby expanding the possibilities for structural diversification. The development of one-pot, multi-component reactions involving the this compound scaffold is also an active area of investigation, aiming to streamline the synthesis of complex molecules with potential therapeutic value. mdpi.com

| Derivatization Strategy | Key Features | Potential Applications |

| Suzuki-Miyaura Coupling | Introduction of aryl/heteroaryl groups at the 5-position. | Kinase inhibitors, Anticancer agents |

| Buchwald-Hartwig Amination | Formation of C-N bonds to introduce amino functionalities. | CNS-active agents, Antiviral compounds |

| C-H Activation | Direct functionalization of various ring positions. | Exploration of novel chemical space, SAR studies |

| Multi-component Reactions | One-pot synthesis of complex derivatives. | Rapid library synthesis, Drug discovery |

Exploration of Undiscovered Biological Applications

While the broader class of indazole derivatives is well-known for its anticancer properties, the specific biological activities of this compound derivatives remain largely uncharted territory. rsc.orgnih.govresearchgate.net Current research is beginning to probe the potential of this scaffold in a variety of therapeutic areas beyond oncology.

One promising avenue is the development of novel antiviral agents . The structural features of indazoles make them attractive candidates for inhibiting viral replication processes. nih.govnih.gov For example, certain indazole-carboxamide analogues have demonstrated potent activity against the Hepatitis C virus. nih.gov The unique substitution pattern of this compound could lead to derivatives with enhanced potency and selectivity against a range of viruses.

Another area of significant interest is the potential for neuroprotective effects . Some indazole derivatives have been shown to modulate the activity of sodium channels, which are implicated in various neurological disorders. acs.org By designing and synthesizing novel analogs of this compound, researchers aim to develop compounds that can protect neurons from damage in conditions such as stroke and neurodegenerative diseases. researchgate.netnih.gov

Furthermore, the antimicrobial potential of indazole derivatives is an expanding field of study. nih.gov The halogenated nature of this compound suggests that its derivatives could exhibit significant activity against a spectrum of bacterial and fungal pathogens, offering new hope in the fight against infectious diseases.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is accelerating the discovery and optimization of new drug candidates based on the this compound scaffold. In silico techniques are being increasingly employed to predict the biological activity and pharmacokinetic properties of novel derivatives before their synthesis. nih.govresearchgate.net

Molecular docking studies, for example, allow researchers to visualize how different derivatives of this compound might bind to specific biological targets, such as protein kinases or viral enzymes. nih.gov This computational screening helps in prioritizing the synthesis of compounds with the highest predicted affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) models are also being developed to establish a mathematical correlation between the chemical structure of the indazole derivatives and their biological activity. These models can then be used to predict the potency of virtual compounds, further guiding the design of more effective therapeutic agents.

The integration of these computational predictions with high-throughput experimental screening allows for a more efficient and targeted drug discovery process. By focusing on the most promising candidates identified through in silico methods, researchers can significantly reduce the time and resources required to identify lead compounds with desirable pharmacological profiles.

| Methodology | Application in this compound Research |

| Molecular Docking | Predicting binding modes and affinities to biological targets. |

| QSAR Modeling | Establishing structure-activity relationships to guide lead optimization. |

| High-Throughput Screening | Rapid experimental validation of computationally prioritized compounds. |

| In Vitro and In Vivo Assays | Characterizing the pharmacological and toxicological profiles of lead candidates. |

Translational Research and Clinical Implications

While research on this compound is still in its nascent stages, the broader success of other indazole-containing compounds in clinical trials and as approved drugs provides a strong impetus for its translational development. researchgate.netresearchgate.netnih.gov Several indazole-based drugs, such as Axitinib and Pazopanib, are currently used for the treatment of various cancers, demonstrating the clinical viability of this chemical scaffold. researchgate.net

The path from a promising preclinical candidate to a clinically approved drug is long and arduous, involving rigorous testing for efficacy, safety, and pharmacokinetic properties. For derivatives of this compound, the initial focus of translational research will likely be in oncology, given the established anticancer activity of the indazole core. nih.govresearchgate.net Preclinical studies in animal models will be crucial to evaluate the in vivo efficacy and safety of novel compounds.

Furthermore, the development of biomarkers to identify patient populations most likely to respond to treatment with these new agents will be a key aspect of their clinical development. As our understanding of the molecular mechanisms of action of this compound derivatives grows, so too will the potential for their successful translation into novel therapies for a range of diseases. The journey of this compound from a laboratory curiosity to a potential life-saving medication is a testament to the ongoing innovation in the field of medicinal chemistry.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 5-bromo-7-chloro-1H-indazole, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via halogenation of indazole precursors. For example, a two-step procedure involves bromination followed by chlorination. Starting from 1H-indazole derivatives, bromine is introduced at the 5-position using reagents like N-bromosuccinimide (NBS) under controlled conditions. Subsequent chlorination at the 7-position employs chlorinating agents (e.g., Cl₂ or SOCl₂) . Intermediates are characterized via (e.g., δ 7.65–8.19 ppm for aromatic protons in DMSO-d₆) and low-resolution ESI-LCMS (m/z 231, 233 [M+H]⁺) to confirm regioselectivity .

Q. How is purity assessed during synthesis, and what purification methods are recommended?

- Methodological Answer : Purity is validated using HPLC (≥95% by area normalization) and integration. Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) effectively removes byproducts like dihalogenated impurities .

Q. What spectroscopic techniques are critical for structural confirmation?

- Methodological Answer : Key techniques include:

- to identify aromatic proton environments and substituent effects.

- ESI-HRMS for exact mass determination (e.g., calculated 230.92 g/mol for C₇H₄BrClN₂).

- FT-IR to confirm N–H stretching (~3400 cm⁻¹) and C–Br/C–Cl vibrations (650–500 cm⁻¹) .

Advanced Research Questions

Q. How can solubility challenges in biological assays be addressed for this compound?

- Methodological Answer : The compound’s limited aqueous solubility (logP ~2.8) requires co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. For cellular assays, pre-dissolve in DMSO and dilute in buffer. Monitor solvent cytotoxicity using vehicle controls .

Q. What strategies optimize regioselectivity in halogenation reactions for indazole derivatives?

- Methodological Answer : Regioselectivity is influenced by directing groups (e.g., electron-withdrawing substituents at the 3-position). Computational modeling (DFT studies) predicts reactive sites, while kinetic control (low-temperature reactions) minimizes overhalogenation .

Q. How are contradictory biological activity data resolved for structurally similar analogs?

- Methodological Answer : For analogs with divergent activity (e.g., α-glucosidase inhibition), perform:

- Docking studies to compare binding affinities (e.g., AutoDock Vina).

- SAR analysis focusing on substituent electronegativity (Br vs. Cl) and steric effects.

- Dose-response curves to validate potency thresholds (IC₅₀ values) .

Q. What crystallographic challenges arise in determining the solid-state structure of this compound?

- Methodological Answer : The compound’s low melting point and hygroscopicity complicate crystal growth. Use slow evaporation in anhydrous solvents (e.g., dichloromethane/hexane). SHELXL refinement accounts for disorder in halogen positions, with R-factor targets <0.05 .

Q. How do reaction conditions influence scalability for multi-gram synthesis?

- Methodological Answer : Optimize stoichiometry (e.g., 1.2 equiv Br₂ to avoid excess) and use flow chemistry for exothermic halogenation steps. Monitor temperature gradients (ΔT <5°C) to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。